molecular formula C19H19N5O4S B2981300 N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223988-47-3

N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B2981300
CAS No.: 1223988-47-3
M. Wt: 413.45
InChI Key: JKGWUVPXVVITTC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin core. Key structural elements include:

  • Thiazolo[4,5-d]pyrimidin ring: A bicyclic system combining thiazole and pyrimidine moieties, critical for molecular interactions.
  • Piperidin-1-yl substituent: A six-membered amine ring at the 2-position of the thiazolo-pyrimidin scaffold.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-15(21-12-4-5-13-14(8-12)28-11-27-13)9-24-10-20-17-16(18(24)26)29-19(22-17)23-6-2-1-3-7-23/h4-5,8,10H,1-3,6-7,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGWUVPXVVITTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple heterocyclic rings, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on recent studies, including its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O4SC_{19}H_{19}N_{5}O_{4}S with a molecular weight of 413.46 g/mol. The structure features a benzodioxole moiety, a piperidine ring, and a thiazolo-pyrimidine framework which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H19N5O4S
Molecular Weight413.46 g/mol
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
LogP (Partition Coefficient)2.161
Water Solubility (LogSw)-2.88

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various assays. The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and others.

  • Case Study : In a study involving derivatives of thiazolo[4,5-d]pyrimidines, compounds similar to this compound showed IC50 values ranging from 1 to 7 μM, indicating strong cytotoxicity compared to doxorubicin (IC50 = 0.5 μM) .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria as well as fungi.

  • Findings : The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against specific microbial strains . For instance:
    • Effective against Staphylococcus aureus and Escherichia coli.
    • Derivatives showed varying degrees of activity based on structural modifications.

Antioxidant Potential

Antioxidant activity was evaluated using the DPPH assay.

  • Results : The compound demonstrated significant antioxidant properties with an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), highlighting its potential as a free radical scavenger .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the benzodioxole and thiazolo-pyrimidine moieties significantly influence biological activity:

  • Electron-withdrawing groups at the para position enhance antimicrobial properties.
  • Electron-donating groups improve anticancer and antioxidant activities.

Comparison with Similar Compounds

Key Research Findings

Piperidine vs. Pyrrolidine Substitution :

  • Piperidine’s six-membered ring (Compound 3 and target compound) may enhance binding to deep hydrophobic pockets in enzymes compared to pyrrolidine (Compound 1).
  • Pyrrolidine’s smaller size could improve metabolic stability due to reduced steric hindrance .

Benzodioxole vs. Fluorophenyl Groups :

  • Benzodioxole’s electron-rich aromatic system favors π-π stacking (target compound), while fluorophenyl (Compound 3) introduces electronegativity for hydrogen bonding .

Acetamide Linkage: Critical for maintaining conformational flexibility and hydrogen-bond acceptor/donor capacity across all analogues .

Therapeutic Potential: Thiazolo-pyrimidin cores are associated with kinase inhibition (e.g., MALT1 in Compound 3) or TLR modulation (ruzotolimodum), suggesting the target compound may share oncology or immunology applications .

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